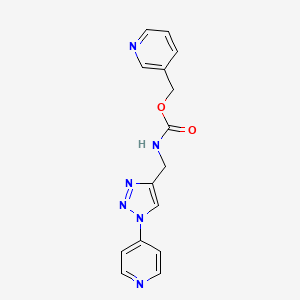

pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

A series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .Scientific Research Applications

Luminescent Supramolecular Metallogels

Research has shown the ability of certain pyridyl and triazolyl derivatives to form luminescent supramolecular metallogels. For instance, the self-assembly of specific ligands with Eu(III) ions has led to the formation of luminescent complexes that exhibit remarkable properties like healability and strong red luminescence, indicating potential applications in sensing and materials science (McCarney et al., 2015).

Catalysis in Homogeneous Reactions

Pyridyltriazolylidenes, as part of organometallic complexes, have been demonstrated to serve as effective catalysts in transfer hydrogenation processes. The structural modification of these ligands allows for electronic fine-tuning, which directly impacts catalytic efficiency. This research outlines the role of pyridyl and triazolyl moieties in enhancing catalytic reactions, offering insights into their potential applications in green chemistry and industrial processes (Bolje et al., 2015).

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of pharmaceutical research. Compounds derived from pyridine and triazole have been studied for their antimicrobial properties. For example, certain pyridyl-triazole derivatives have shown efficacy against a range of microbial pathogens, indicating their potential as lead compounds in the development of new antimicrobial drugs (Bayrak et al., 2009).

Corrosion Inhibition

The application of pyridyl and triazolyl derivatives extends into industrial applications, such as corrosion inhibition for metals. Research into these compounds has identified them as effective corrosion inhibitors, particularly in acidic environments. Their ability to form protective layers on metal surfaces can significantly extend the lifespan of materials exposed to corrosive conditions (Ma et al., 2017).

Herbicidal Activity

In the agricultural sector, the development of new herbicides is vital for crop protection and yield improvement. Aryl(pyridin-3-yl)methyl carbamates, related to the query compound, have been synthesized and evaluated for their herbicidal activity. Some of these compounds have demonstrated effective weed control without phytotoxic effects on rice, suggesting their utility in developing safer, more efficient herbicides (Nakayama et al., 2012).

Future Directions

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder , indicating potential for further exploration and development.

properties

IUPAC Name |

pyridin-3-ylmethyl N-[(1-pyridin-4-yltriazol-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c22-15(23-11-12-2-1-5-17-8-12)18-9-13-10-21(20-19-13)14-3-6-16-7-4-14/h1-8,10H,9,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMCSJUTVLORQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)

![3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)

![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708591.png)

![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)